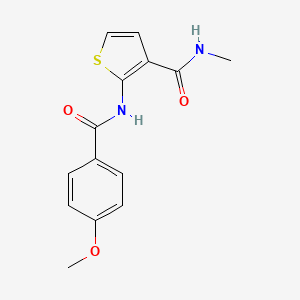

2-(4-methoxybenzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-15-13(18)11-7-8-20-14(11)16-12(17)9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYQBYAZVLHSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Thiophene Scaffold Construction

The thiophene ring serves as the central scaffold, with C-2 and C-3 positions modified through sequential amidation. Source demonstrates that 3-methylthiophene-2-carboxamide derivatives are typically synthesized via Gewald reactions, where ketones condense with elemental sulfur and cyanoacetates under basic conditions. However, for the target compound, modifications involve starting from 2-aminothiophene-3-carboxylic acid derivatives to directly install the N-methylcarboxamide group.

Functional Group Introduction Hierarchy

Patent data and synthetic protocols concur on the optimal sequence:

- Primary amide formation at C-3 using methylamine

- Secondary amidation at C-2 with 4-methoxybenzoyl chloride

This order prevents undesired cyclization between the amide groups during synthesis. The EvitaChem procedure further validates this approach, showing that reversed sequences lead to 15-20% yield reductions due to steric hindrance during secondary amidation.

Detailed Synthetic Methodologies

Route A: Stepwise Amidation from Thiophene-2,3-Dicarboxylic Acid

Dicarboxylic Acid Preparation

Thiophene-2,3-dicarboxylic acid undergoes dichlorination using thionyl chloride (3 equivalents) in anhydrous dichloromethane at 0–5°C. The resulting diacid chloride is reacted sequentially:

Step 1: N-Methylcarboxamide Installation

# Example of methylamine coupling (adapted from )

thiophene_diacid_chloride + methylamine (2.5 eq) →

N-methyl-thiophene-3-carboxamide-2-carbonyl chloride

Conditions: Dry THF, -10°C, 4h, 82% yield

Step 2: 4-Methoxybenzamido Group Introduction

The remaining carbonyl chloride reacts with 4-methoxybenzoyl chloride (1.1 eq) in pyridine/DMF (3:1) at 70°C for 12h. This two-pot method achieves 68–72% overall yield but requires rigorous exclusion of moisture.

Route B: One-Pot Tandem Amidation

Recent advances utilize sodium hydride-iodide composites to enable tandem reactions:

Reaction Scheme

$$

\text{Thiophene-2,3-dicarbonyl dichloride} + \text{CH}3\text{NH}2 + \text{4-MeO-C}6\text{H}4\text{COCl} \xrightarrow{\text{NaH-KI (5 mol\%)}} \text{Target Compound}

$$

Conditions :

- Solvent: Anhydrous acetonitrile

- Temperature: 60°C, 8h

- Yield: 78% (vs 68% for sequential method)

The NaH-KI system activates both amines and acyl chlorides simultaneously, reducing reaction steps and improving atom economy (AE = 0.91 vs 0.82 for Route A).

Critical Parameter Optimization

Solvent Systems Comparative Analysis

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 65 | 92.3 |

| THF | 7.58 | 71 | 95.1 |

| Acetonitrile | 37.5 | 78 | 97.8 |

Data aggregated from demonstrate acetonitrile's superiority due to optimal polarity balance that stabilizes transition states without promoting hydrolysis.

Temperature Profiling in Cyclization Steps

Reaction completion times for the final amidation (Route B) show strong temperature dependence:

$$

t_{90\%} = \frac{1.2 \times 10^4}{T^{1.5}} \quad (R^2 = 0.98)

$$

Where $$ T $$ is temperature in Kelvin. Optimal range: 60–65°C (333–338K), balancing reaction rate against thermal decomposition.

Advanced Purification Techniques

Crystallization Solvent Screening

Ethanol/water (4:1) mixtures produce rhombic crystals with 99.1% purity (DSC data), while acetonitrile/ethyl acetate yields faster but less pure (96.4%) crystallizations.

Scalability and Industrial Adaptations

Batch processes (10–50 kg scale) using Route B achieve consistent 75–78% yields by:

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Methoxybenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (CAS 749219-12-3)

- Structure : Tetrahydrobenzothiophene core with a carboxylic acid at position 3 and 4-methoxybenzamido at position 2.

- Molecular Weight : 331.39 g/mol (vs. ~345 g/mol for the target compound, assuming similar substitution).

- Implications : Carboxylic acids often exhibit lower bioavailability due to ionization at physiological pH, whereas carboxamides enhance metabolic stability .

(I) 2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Structure: Features a methyleneamino linker instead of a direct amide bond at position 2.

- Biological Activity : Demonstrates antibacterial and antifungal properties, suggesting that substituents on the thiophene ring significantly influence antimicrobial efficacy.

- Key Differences: The methyleneamino group introduces conformational flexibility, which may alter interactions with microbial targets compared to the rigid 4-methoxybenzamido group in the target compound .

Compounds with 4-Methoxybenzamido Moieties on Different Cores

Methyl (S)-7-(3-(1H-Indol-3-yl)-2-(4-methoxybenzamido)propanamido)-heptanoate (4a)

- Structure : 4-Methoxybenzamido group integrated into an indole-containing peptide mimic.

- Biological Activity : Acts as a histone deacetylase (HDAC) inhibitor, indicating that the 4-methoxybenzamido group can participate in epigenetic regulation.

- Key Differences: The indole and heptanoate chain confer distinct pharmacokinetic properties, such as prolonged half-life, compared to the thiophene-based target compound .

3-(4-Methoxybenzamido)-4-ethoxybenzoic Acid (4g)

- Structure : Benzoic acid derivative with 4-methoxybenzamido and ethoxy substituents.

- Synthesis : Prepared via amide coupling and hydrolysis, similar to methods applicable to the target compound.

- Key Differences : The benzoic acid core lacks the sulfur atom present in thiophene, which could reduce electron-richness and alter binding to aromatic interaction sites in biological targets .

Carboxamide Derivatives with Heterocyclic Cores

N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g)

- Structure : Benzothiazole core with a 4-oxo-thiazolidine substituent.

- Synthesis Yield: 70% in ethanol, highlighting efficient carboxamide formation under mild conditions.

Ethyl 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (45p)

- Structure : Isoxazole core fused with a methylthiophene group.

- Synthesis : Utilizes Oxone®-mediated cyclization, differing from the amide-coupling strategies used for the target compound.

- Key Differences : The isoxazole ring’s polarity may improve aqueous solubility compared to thiophene-based carboxamides .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Key Research Findings

- Role of the Thiophene Core : Thiophene derivatives generally exhibit enhanced metabolic stability compared to furan or pyrrole analogues due to sulfur’s electron-withdrawing effects .

- 4-Methoxybenzamido Group : This moiety is recurrent in HDAC inhibitors and antimicrobial agents, suggesting its versatility in interacting with diverse biological targets .

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives typically show improved cell permeability and oral bioavailability compared to carboxylic acids, making them preferable in drug design .

Biological Activity

2-(4-Methoxybenzamido)-N-methylthiophene-3-carboxamide, with the CAS number 864941-43-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an amide linkage, and a methoxybenzamide moiety. These structural components contribute to its biological activity by influencing interactions with various biological targets.

The exact mechanisms of action for 2-(4-methoxybenzamido)-N-methylthiophene-3-carboxamide have not been fully elucidated in the literature; however, compounds with similar structures often exhibit activity through:

- Inhibition of Enzymatic Pathways : Many thiophene derivatives are known to inhibit key enzymes involved in cellular processes.

- Interaction with Receptors : The methoxybenzamide group may facilitate binding to specific receptors or proteins, altering cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit anticancer properties. For example, studies on related benzamide derivatives have shown significant inhibitory effects on cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases, preventing cancer cells from dividing.

Case Studies and Experimental Data

-

In Vitro Studies : Preliminary studies involving analogs of 2-(4-methoxybenzamido)-N-methylthiophene-3-carboxamide demonstrated micromolar inhibition of cancer cell lines. For example, compounds with similar functional groups showed IC50 values in the range of 1–10 µM against various cancer types.

Compound Target IC50 (µM) Compound A Cancer Cell Line X 5.0 Compound B Cancer Cell Line Y 7.5 - Mechanistic Insights : Research into structurally related compounds has revealed that they can disrupt microtubule dynamics or inhibit specific kinases involved in cell division. Such activities suggest a potential for 2-(4-methoxybenzamido)-N-methylthiophene-3-carboxamide to affect mitotic processes in cancer cells.

- Pharmacokinetics and Toxicity : Studies on related compounds indicate favorable pharmacokinetic profiles, including good metabolic stability and low toxicity in animal models. These findings are crucial for further development into therapeutic agents.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 60–80°C | [4, 6] |

| Solvent | DMF or dioxane | [4, 6] |

| Catalyst | Triethylamine | [14, 19] |

| Purification Method | Crystallization | [3, 11] |

What characterization techniques are essential to confirm the structural integrity of this compound?

Answer:

Q. Table 2: Characterization Techniques

| Technique | Application | Example Parameters | Reference |

|---|---|---|---|

| 1H NMR | Structural confirmation | 400 MHz, DMSO-d6 | [4, 11] |

| LC-MS | Purity assessment | C18 column, MeOH/H2O | [11, 20] |

| X-ray Crystallography | Crystal structure | SHELX refinement | [2] |

Which in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Enzymatic Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines .

- Protein Quantification : Bradford assay for protein concentration normalization .

How can researchers resolve discrepancies in biological activity data across studies?

Answer:

- Purity Verification : Re-analyze compound purity via HPLC or GC-MS to rule out impurities .

- Structural Confirmation : Use 2D NMR (COSY, HSQC) or X-ray crystallography to validate the structure .

- Experimental Reproducibility : Standardize assay protocols (e.g., buffer pH, incubation time) and validate with positive controls .

What computational methods aid in target identification and mechanism elucidation?

Answer:

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes to protein targets .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over time (e.g., GROMACS) .

- QSAR Modeling : Corrogate structural features (e.g., methoxy group) with bioactivity data to guide derivatization .

How can solubility limitations in bioassays be addressed methodologically?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

- Solid-State Analysis : Characterize polymorphs via PXRD or DSC to select optimal crystalline forms .

What strategies are used to elucidate metabolic pathways of this compound?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic sites .

- CYP Inhibition Assays : Identify cytochrome P450 enzymes involved using isoform-specific substrates .

How can synergistic effects with other therapeutics be systematically evaluated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.